Glycol dilaurate

Description

Overview of Ester Chemistry and Polyol-Derived Diesters in Research Contexts

Ester chemistry forms a fundamental branch of organic chemistry, centered on the synthesis and reactivity of esters—compounds characterized by a carbonyl group adjacent to an ether linkage. The most common method for their formation is esterification, a reaction typically involving a carboxylic acid and an alcohol. researchgate.netwikipedia.org In the context of advanced materials and chemical synthesis, esters derived from polyols have garnered significant attention. Polyols are organic compounds containing multiple hydroxyl (-OH) functional groups. researchgate.netijcce.ac.ir When a polyol reacts with two equivalents of a carboxylic acid, a diester is formed. rsc.org

Polyol-derived diesters are a versatile class of molecules with properties that can be tailored by selecting different polyol and carboxylic acid precursors. researchgate.net This versatility has made them subjects of extensive research. Their inherent characteristics, such as high flash points, low viscosity, and biodegradability, make them valuable in numerous applications. ijcce.ac.ir Research has focused on their use as synthetic lubricants, plasticizers, emulsifiers, and as key components in the synthesis of polymers and other advanced materials. ijcce.ac.iratamanchemicals.comijcce.ac.ir The investigation into biomass-derived polyols and fatty acids for creating these esters is also a prominent theme, driven by the principles of green and sustainable chemistry. rsc.org

Evolution of Academic Interest in Glycol Dilaurate Systems

Academic and industrial interest in glycol diesters, including this compound, has evolved considerably over the decades. Initial research, contextualized by the broader development of synthetic oils that began in the 1930s, focused on the fundamental synthesis and characterization of these esters for applications such as lubricants and emulsifying agents. wikipedia.orgijcce.ac.irresearchgate.net The synthesis of glycol distearate, a related compound, for instance, can be achieved through the esterification of stearic acid with ethylene (B1197577) glycol or by reacting stearic acid with ethylene oxide. wikipedia.org

Over time, the focus of research has expanded from these foundational applications to more specialized and advanced areas. The development and refinement of analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have enabled more detailed analysis of these compounds, including the characterization of complex mixtures and the detection of trace impurities. nih.govkemdikbud.go.id This analytical progress has supported the exploration of glycol dilaurates in more sophisticated applications. In recent years, research has increasingly targeted their use in polymer science, as phase change materials (PCMs) for thermal energy storage, and in biomedical applications such as drug delivery systems. rsc.orgchemicalbook.commdpi.comresearchgate.net This shift reflects a move towards creating functional materials with highly specific and tunable properties, often leveraging the unique molecular structure of this compound. The ongoing interest in sustainable chemistry has also spurred research into bio-based routes for synthesizing these diesters. researchgate.netrsc.orgnih.gov

Current Research Landscape and Knowledge Gaps for Glycol Dilaurates

The current research landscape for glycol dilaurates is dynamic and multidisciplinary. A significant area of investigation is in polymer chemistry, where glycol dilaurates and related polyol esters are used as building blocks or additives. For example, polyethylene (B3416737) glycol (PEG) segments are incorporated into polyurethane coatings to create hydrophilic surfaces that can reduce biofouling. mdpi.com Dibutyltin (B87310) dilaurate is a common catalyst used in the synthesis of polyurethanes. mdpi.commdpi.comnih.gov Glycol dilaurates are also integral to the development of advanced hydrogels and other biocompatible polymers for tissue engineering applications. mdpi.com

Another major research thrust is their application as phase change materials (PCMs). Bio-based polyol esters are being explored for thermal energy storage due to their high enthalpies of fusion. rsc.org Research in this area focuses on synthesizing novel esters from renewable sources like sugar acids and fatty alcohols to create sustainable materials for low-cost thermal energy storage. rsc.org

In the biomedical field, glycol dilaurates are investigated for their role in lipid-based drug delivery systems. chemicalbook.com Their surfactant properties and ability to act as penetration enhancers are key to this application.

Despite the progress, several knowledge gaps remain. There is a need for more efficient and greener catalytic systems for the synthesis of polyol esters to replace traditional acid catalysts. ijcce.ac.irijcce.ac.ir In materials science, achieving precise control over the structure and properties of polymers derived from these esters is an ongoing challenge. mdpi.com For drug delivery applications, inconsistencies in data from different studies highlight the need for standardized evaluation protocols. Furthermore, while the general functionality of these esters is understood, a deeper mechanistic understanding of their interactions within complex biological or material systems is an area for future research. The catalytic conversion of stable polyol esters into other valuable chemicals is also an emerging field of interest. nih.gov

Data Tables

Table 1: Physicochemical Properties of Select Glycol Dilaurates

| Property | Ethylene this compound | Propylene (B89431) this compound |

| IUPAC Name | 2-dodecanoyloxyethyl dodecanoate (B1226587) nih.gov | 2-dodecanoyloxypropyl dodecanoate |

| Synonyms | Ethylene dilaurate, this compound atamanchemicals.com | Propylene dilaurate, 1,2-Propylene didodecanate chemicalbook.com |

| CAS Number | 624-04-4 atamanchemicals.com | 22788-19-8 chemicalbook.com |

| Molecular Formula | C₂₆H₅₀O₄ nih.gov | C₂₇H₅₂O₄ chemicalbook.com |

| Molecular Weight | 426.67 g/mol | 440.70 g/mol chemicalbook.com |

| Appearance | - | Clear, colorless or slightly yellow oily liquid (at 20°C) chemicalbook.com |

| Solubility | Insoluble in water | Practically insoluble in water; very soluble in alcohol, methanol, and methylene (B1212753) chloride chemicalbook.com |

| InChI Key | ZVUNTIMPQCQCAQ-UHFFFAOYSA-N nih.gov | WITKSCOBOCOGSC-UHFFFAOYSA-N |

Table 2: Recent Research Findings on this compound and Related Compounds

| Research Area | Compound(s) | Key Finding | Reference(s) |

| Polymer Chemistry | Polyethylene glycol (PEG), Dibutyltin dilaurate (DBTDL) | PEG-segmented polyurethanes, synthesized using a DBTDL catalyst, create hydrophilic coatings that resist biofouling in marine environments. | mdpi.com |

| Thermal Energy Storage | Biomass-derived polyol diesters | Diesters synthesized from sugar acids and fatty alcohols show high enthalpies of fusion, making them suitable as sustainable phase change materials. | rsc.org |

| Biomedical Polymers | Oligo(ethylene glycol) diol, Dibutyltin dilaurate | Reductively degradable poly(ethylene glycol)s were synthesized via polycondensation using dibutyltin dilaurate as a catalyst for potential drug delivery applications. | nih.gov |

| Drug Delivery Systems | Propylene this compound | Used in the synthesis of lipid-based drug delivery systems due to its surfactant and emulsifying properties. | chemicalbook.com |

| Catalysis | Polyol esters | Lewis acid catalysis can enable the direct substitution of acyloxy groups in polyol esters, converting stable C-O bonds to C-N bonds. | nih.gov |

Structure

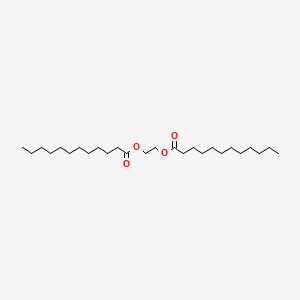

2D Structure

Properties

IUPAC Name |

2-dodecanoyloxyethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-25(27)29-23-24-30-26(28)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUNTIMPQCQCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-02-1 | |

| Record name | Polyethylene glycol dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060779 | |

| Record name | Dodecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-04-4, 9005-02-1 | |

| Record name | Glycol dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, oxydi-2,1-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol dilaurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 1,2-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[(1-oxododecyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O691KKR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Glycol Dilaurates

Chemical Synthesis Pathways of Glycol Dilaurates

Direct esterification, often referred to as Fischer esterification, is a widely utilized and fundamental method for synthesizing esters. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. youtube.com For glycol dilaurates, this entails reacting lauric acid with a suitable glycol. The reaction is an equilibrium process, and strategies are often employed to shift the equilibrium towards the product side, thereby maximizing the yield. youtube.com

The fundamental reaction for the synthesis of glycol dilaurate involves the condensation of two molecules of lauric acid with one molecule of a glycol, such as ethylene (B1197577) glycol or diethylene glycol. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the lauric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the glycol. This process is reversible, and the removal of water, a byproduct, is crucial for driving the reaction to completion and achieving a high conversion rate. youtube.com

The choice of acid catalyst significantly impacts the rate and efficiency of esterification. While common mineral acids like sulfuric acid (H₂SO₄) are effective, research has explored various homogeneous and heterogeneous catalysts to optimize the synthesis. Heterogeneous solid acid catalysts are gaining attention as they can be easily recovered and reused, offering a more environmentally friendly process. researchgate.net

A comparative study on the synthesis of diethylene glycol esters from lauric acid highlighted the differences in catalytic activity. Using microwave heating, a calcined Zn-Mg-Al catalyst demonstrated a superior lauric acid conversion of 95.4%, compared to 65.4% for tin (II) oxalate and 31.6% for Amberlyst-15, a sulfonic acid-based resin catalyst. researchgate.net In contrast, an autocatalytic process without any added catalyst yielded only 15.8% conversion under similar conditions, underscoring the necessity of a catalyst for efficient synthesis. researchgate.net

Table 1: Comparison of Catalyst Performance in Lauric Acid Esterification

| Catalyst | Lauric Acid Conversion (%) |

|---|---|

| Calcined Zn-Mg-Al | 95.4 |

| Tin (II) Oxalate | 65.4 |

| Amberlyst-15 | 31.6 |

This table presents data from a preliminary catalytic screening for the esterification of lauric acid with diethylene glycol. researchgate.net

The stoichiometry of the reactants is a critical parameter in maximizing the yield of the desired diester, this compound. According to Le Chatelier's principle, adjusting the concentration of reactants can shift the reaction equilibrium. In the synthesis of diethylene this compound (DEG-DL), the molar ratio of lauric acid (LA) to diethylene glycol (DEG) has a profound effect on the final product composition.

Research on the autocatalytic esterification of lauric acid with diethylene glycol at a constant temperature of 230°C demonstrated a significant increase in the diester yield as the proportion of lauric acid was increased. When the molar ratio of LA:DEG was 1:1, the composition of DEG-DL was 50.1%. By increasing the ratio to 2:1, which is the stoichiometric ratio for the formation of the diester, the composition of DEG-DL rose dramatically to 97.2%. This illustrates that a molar excess of the acid or operating at the precise stoichiometric ratio for the diester is essential for driving the reaction towards complete conversion to the dilaurate form.

Table 2: Effect of Molar Ratio on Diethylene this compound (DEG-DL) Composition

| Molar Ratio (Lauric Acid : Diethylene Glycol) | DEG-DL Composition (%) |

|---|---|

| 1:1 | 50.1 |

Data reflects the product composition at a reaction temperature of 230°C.

Optimizing reaction temperature and duration is key to achieving high conversion rates while minimizing energy consumption and potential side reactions. The optimal conditions often depend on the specific reactants, catalyst, and heating method employed.

In the microwave-assisted synthesis of glycol esters from lauric acid and diethylene glycol using a calcined Zn-Mg-Al catalyst, the optimal operating conditions were found to be a temperature of 190°C and a reaction time of 90 minutes. researchgate.net Under these optimized conditions, a lauric acid conversion of 98.2% was achieved. researchgate.net Microwave heating can accelerate the reaction, significantly shortening the required time from several hours (in conventional heating) to just 1.5 hours. researchgate.net In another study utilizing an autocatalytic approach without an external catalyst, a high conversion of over 90% was obtained at a higher temperature of 230°C. These findings indicate a trade-off between reaction temperature, time, and the use of a catalyst system.

Transesterification is an alternative pathway for the synthesis of glycol dilaurates. This process involves the reaction of an existing ester, such as a fatty acid methyl ester (e.g., methyl laurate), with a glycol. wikipedia.org In this equilibrium reaction, the alcohol group of the initial ester is exchanged with the glycol, resulting in the formation of the glycol ester and a different alcohol (e.g., methanol) as a byproduct. wikipedia.org

The reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgnih.gov The removal of the alcohol byproduct, which often has a lower boiling point, is a common strategy to drive the reaction forward and achieve high yields. wikipedia.org This method is a cornerstone of polyester (B1180765) production, where diesters are reacted with diols to form polymers. wikipedia.org In the context of glycol dilaurates, the transesterification of methyl laurate with a glycol like ethylene glycol would yield ethylene this compound and methanol. This route can be particularly advantageous when starting from methyl esters derived from triglyceride sources like vegetable oils.

Transesterification Routes for this compound Formation

Transesterification with Acyl Chlorides (e.g., Lauroyl Chloride)

A conventional and effective method for preparing glycol dilaurates is through the reaction of a glycol with an acyl chloride, specifically lauroyl chloride. This acylation technique is a type of transesterification. waikato.ac.nz In this reaction, the hydroxyl groups (-OH) of the glycol act as nucleophiles, attacking the electrophilic carbonyl carbon of lauroyl chloride. This process results in the formation of the ester linkage and the elimination of hydrogen chloride (HCl) as a byproduct. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the HCl generated, thereby driving the reaction to completion. The use of lauroyl chloride is advantageous due to its high reactivity, which often leads to high yields of the desired diester. researchgate.net This method has been successfully used to synthesize various laurate esters. waikato.ac.nzresearchgate.net

Alkaline Catalyst Systems (e.g., Sodium Methoxide)

Alkaline catalysts are widely used in transesterification reactions for the production of esters. biodieseleducation.org Sodium methoxide (NaOCH₃) is a particularly effective homogeneous basic catalyst for these syntheses. mdpi.comresearchgate.net In this system, the reaction can proceed via the transesterification of a simple laurate ester (like methyl laurate) with a glycol. The catalytic cycle begins with the methoxide anion (CH₃O⁻) activating a hydroxyl group on the glycol, making it a more potent nucleophile. mdpi.com This activated glycol then attacks the carbonyl carbon of the laurate ester, leading to a tetrahedral intermediate which subsequently collapses to form the this compound and release methanol.

Alternatively, direct esterification of lauric acid with glycol can be performed using alkaline catalysts. The conditions for these reactions are optimized to maximize yield and conversion rates. For instance, in related transesterification processes using sodium methoxide, optimal conditions have been identified, including specific reaction temperatures, catalyst concentrations, and reactant molar ratios, achieving high conversion rates. mdpi.comresearchgate.net While methoxides are effective, their use can sometimes lead to side reactions like saponification if water is present. biodieseleducation.org Polyol-derived sodium alkoxide/hydroxide (B78521) catalysts have also been developed as a cost-effective and less hazardous alternative to pure sodium methoxide, demonstrating comparable efficiency in transesterification reactions. usask.ca

Table 1: Representative Conditions for Sodium Methoxide Catalyzed Transesterification Note: Data is based on the synthesis of glycidol from glycerol (B35011) and dimethyl carbonate, illustrating the effectiveness of the catalyst system.

| Parameter | Optimized Value | Reference |

| Catalyst Amount | 3 wt% (relative to glycerol) | mdpi.comresearchgate.net |

| Temperature | 85 °C | mdpi.comresearchgate.net |

| Reactant Molar Ratio | 2:1 (DMC:Glycerol) | mdpi.comresearchgate.net |

| Reaction Time | 120 minutes | mdpi.comresearchgate.net |

| Glycerol Conversion | 99% | mdpi.comresearchgate.net |

| Product Yield | 75% | mdpi.comresearchgate.net |

Exchange Reactions with Lauric Acid Esters

Ester exchange, or transesterification, is a common and versatile method for synthesizing glycol dilaurates. This process involves reacting a glycol with a pre-existing lauric acid ester, such as a fatty acid methyl ester (FAME) like methyl laurate, or a more reactive ester like vinyl laurate. nih.gov The reaction is an equilibrium process and is typically catalyzed by an acid, base, or an enzyme. nih.gov

When using vinyl laurate, the reaction is driven by the conversion of the vinyl group into acetaldehyde, which is a more volatile and stable byproduct, effectively shifting the equilibrium towards the product. This method has been successfully applied to prepare various laurate esters. orgsyn.orgresearchgate.net The reaction of acetylene with lauric acid is another route to produce vinyl esters for subsequent transesterification. orgsyn.org The choice of catalyst and reaction conditions is crucial to optimize the yield and selectivity for the desired this compound.

Novel Synthetic Approaches for Glycol Dilaurates

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for ester synthesis. These novel approaches often involve alternative energy sources and solvent-free conditions. oatext.com

Solvent-Free Microwave-Assisted Esterification

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com For the synthesis of glycol dilaurates, solvent-free microwave-assisted esterification offers several advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often higher yields. oatext.comnih.gov In this method, the reaction mixture of a glycol and lauric acid, often with a solid acid catalyst, is directly irradiated with microwaves. researchgate.net The microwave energy efficiently heats the polar reactants, leading to a rapid increase in temperature and reaction rate. nih.gov This technique avoids the use of volatile organic solvents, reducing the environmental impact and simplifying product purification. researchgate.netcem.com Reactions that take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation. nih.govmdpi.com

Exploration of Alternative Heating Methods for Enhanced Efficiency

The exploration of alternative heating methods extends beyond microwave irradiation and is driven by the need for process intensification and improved energy efficiency. Glycol-based solutions are themselves used as heat transfer fluids in various heating and cooling systems due to their ability to lower the freezing point of water. h2xengineering.com However, the synthesis of these compounds can be energy-intensive.

Microwave heating stands out as a prime example of an alternative method that enhances efficiency. nih.gov The mechanism involves the direct conversion of electromagnetic energy into heat through the interaction of microwaves with polar molecules in the reaction mixture. oatext.com This localized and rapid heating minimizes heat loss to the surroundings and can prevent the thermal decomposition of sensitive reactants and products, a risk associated with prolonged exposure to high temperatures in conventional systems. canada.ca The efficiency of microwave-assisted enzymatic esterification has been demonstrated to save significant processing time and energy compared to other methods. nih.gov

Table 2: Comparison of Microwave vs. Conventional Heating for Esterification

| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference |

| Reaction Time | Minutes | Hours | nih.gov |

| Energy Source | Electromagnetic Irradiation | Oil bath, heating mantle | oatext.com |

| Heating Mechanism | Direct molecular heating | Conduction and convection | oatext.com |

| Efficiency | High energy efficiency, less waste | Lower energy efficiency | nih.gov |

| Environmental Impact | Often solvent-free, "green" | Often requires solvents | oatext.comcem.com |

Enzymatic Synthesis of Glycol Dilaurates

The use of enzymes as catalysts (biocatalysis) represents a significant advancement in the sustainable synthesis of esters like this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. mdpi.comnih.gov The enzymatic synthesis of laurate esters, including glycolipids, offers several advantages over chemical methods, such as high specificity and selectivity, which reduces the formation of unwanted byproducts. mdpi.comnih.gov

The reaction is typically carried out by reacting lauric acid or a simple laurate ester with a glycol in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (often commercialized as Novozym 435). researchgate.net The use of immobilized enzymes facilitates their recovery and reuse, making the process more cost-effective. nih.gov Reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and the choice of solvent (or a solvent-free system) are carefully optimized to maximize the yield of the desired this compound. nih.govresearchgate.net While challenges such as the differing polarities of the substrates (glycol and lauric acid) exist, strategies like using specific solvent systems or deep eutectic solvents have been developed to overcome these issues. mdpi.commdpi.com

Derivatization and Structural Modifications of this compound Scaffolds

This compound and related compounds can be chemically modified to create derivatives with tailored properties for specific applications. These modifications include polymerization to form polyethylene (B3416737) glycol esters and use as catalysts in grafting reactions.

Poly(ethylene glycol) dilaurates (PEG dilaurates) are nonionic surfactants produced from lauric acid, a fatty acid found in coconut oil. specialchem.com The synthesis involves the reaction of lauric acid with a specific number of ethylene oxide units in a process called polymerization. specialchem.com The number in the ingredient name, such as in PEG-4 Dilaurate, indicates the average number of ethylene oxide units in the polyethylene glycol chain. specialchem.comcosmileeurope.eu

The primary method for synthesizing PEG is the anionic polymerization of ethylene oxide, which is initiated by a hydroxyl group from water or a glycol. youtube.com This reaction is typically catalyzed by substances like sodium hydroxide or potassium hydroxide. youtube.com The process is exothermic and requires careful temperature control, often around 120°C in industrial settings. youtube.com This method allows for the production of PEGs with a uniform molecular weight, which is crucial for their performance in various applications. youtube.com The resulting PEG dilaurates are used as emulsifiers, surfactants, and solubilizers in cosmetics and personal care products. specialchem.com

Certain organometallic compounds related to this compound, such as dibutyltin (B87310) dilaurate (DBTDL), are effective catalysts in polymerization and grafting reactions. nbinno.comwikipedia.org DBTDL is a versatile organotin compound used to catalyze polyurethane production, transesterification, and the vulcanization of silicones. wikipedia.orgbnt-chemicals.com

Mechanistic and Kinetic Investigations of Glycol Dilaurate Transformations

Kinetic Studies of Glycol Dilaurate Synthesis and Reactions

The study of reaction kinetics is fundamental to understanding and optimizing the chemical processes involving this compound. This section examines the determination of reaction orders, the evaluation of rate constants in complex systems, and a comparative analysis of different synthetic routes.

Reaction Order Determination (e.g., Pseudo-First-Order Kinetics)

The determination of reaction order provides insight into how changes in reactant concentrations affect the rate of a chemical reaction. In the context of this compound transformations, particularly its hydrolysis, the reaction order is often determined under specific experimental conditions.

The alkaline hydrolysis (saponification) of this compound is a multi-step process. However, when conducted with a large excess of one reactant, such as the alkali (e.g., sodium hydroxide), the concentration of that reactant remains effectively constant throughout the reaction. google.com This allows the reaction to be treated using a simplified kinetic model. Under these conditions, the hydrolysis of polyethylene (B3416737) glycol esters, including dilaurates, formally behaves as a pseudo-first-order reaction. google.com The rate of this reaction is described by the formula:

dC/dt = -kC

where 'c' is the concentration of the glycol ester, 't' is time, and 'k' is a constant that depends on temperature and the concentration of the hydroxide (B78521) ion. google.com

Kinetic studies of the saponification of various industrially important diesters, including ethylene (B1197577) this compound, have utilized methods specifically designed for "series first order reactions" to analyze the consecutive steps of the hydrolysis process. niscpr.res.inniscpr.res.in This approach acknowledges that the diester is first converted to a monoester, which is then converted to the final glycol, with each step having its own first-order characteristics.

Rate Constant Evaluation in Complex Reaction Systems

For complex, multi-step reactions like the saponification of this compound, evaluating individual rate constants is crucial for a complete kinetic profile. The saponification proceeds in two consecutive steps: the hydrolysis of the first ester group (rate constant k₁) followed by the hydrolysis of the second (rate constant k₂). niscpr.res.in

A common technique for evaluating these rate constants is the time ratio method. niscpr.res.inniscpr.res.in This method is considered more precise than graphical methods for determining rate constants in series of first-order reactions. niscpr.res.in By measuring the time taken to reach specific percentages of the total reaction (e.g., 15%, 35%, and 70%), researchers can use standard data tables to calculate the values for k₁ and k₂. niscpr.res.inniscpr.res.in

The evaluation of these rate constants has been performed in various protic-aprotic solvent systems. The choice of solvent significantly impacts the reaction rate, as demonstrated by studies comparing alcohol-water systems with acetone-water, dioxane-water, and other mixtures. niscpr.res.in

| Solvent System (v/v: 72/28) | Mole Fraction | Pseudo First-Order Rate Constant (k x 10³ min⁻¹) |

|---|---|---|

| EtOH-Water | 0.445 | 1.8 |

| Acetone-Water | 0.388 | 7.5 |

| Dioxane-Water | 0.352 | 2.5 |

| DMSO-Water | 0.398 | 15.2 |

| DMF-Water | 0.376 | 20.5 |

This interactive table summarizes the pseudo-first-order rate constants for the saponification of ethylene this compound under specific conditions. The data highlights the significant influence of the solvent system on the reaction rate.

Comparative Kinetic Analysis of Different Synthetic Pathways

Comparing the kinetics of different reaction pathways provides valuable information for selecting the most efficient method for synthesis or transformation. For this compound and related esters, kinetic comparisons have been made based on both the reactants and the reaction medium.

Studies on saponification show that the structure of the fatty acid component dramatically affects the reaction rate. A kinetic analysis of polyethylene glycol (PEG) esters revealed that the rate of saponification decreases as the molecular weight of the fatty acid portion increases. google.com For instance, the half-life for the saponification of a PEG laurate was found to be nearly 15 times shorter than that of a PEG oleate (B1233923) under identical conditions, indicating a much faster reaction rate for the laurate ester. google.com

| Ester | Fatty Acid Component | Half-Life (minutes) |

|---|---|---|

| PEG (750) Laurate | Lauric Acid | 10 |

| PEG (750) Oleate | Oleic Acid | 147 |

This interactive table compares the saponification half-life of two different polyethylene glycol esters, demonstrating the significantly higher reactivity of the laurate derivative.

Beyond traditional chemical synthesis, a broader view of "synthetic pathways" includes biocatalytic and metabolic routes. Research into the assimilation of ethylene glycol, the backbone of this compound, has compared natural and synthetic metabolic pathways. biorxiv.orgbiorxiv.org Analyses have shown that synthetic pathways can outperform their natural counterparts by offering higher thermodynamic driving forces and reduced enzyme costs, which translates to potentially higher yields for desired bioproducts. biorxiv.orgbiorxiv.org This type of comparative analysis is crucial for developing sustainable and efficient biotechnological production routes.

Mechanistic Analysis of this compound Reactions

Understanding the step-by-step molecular mechanism of a reaction is key to controlling its outcome. The following sections detail the mechanistic aspects of this compound saponification.

Saponification Mechanisms of Glycol Dilaurates

Saponification is the hydrolysis of an ester under basic conditions, a process that converts this compound back into glycol and the salt of lauric acid (a soap). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The process begins with the nucleophilic attack of a hydroxide ion (OH⁻) on one of the electrophilic carbonyl carbons of the this compound molecule. This addition step forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, this unstable intermediate collapses, leading to the elimination of the alkoxide group (the glycol monoester anion) to form a carboxylic acid. masterorganicchemistry.com Because the reaction occurs in a basic medium, the newly formed carboxylic acid is immediately deprotonated by a base to yield a carboxylate salt. masterorganicchemistry.com The same sequence of events then occurs at the second ester linkage, converting the monoester into the final products: glycol and two equivalents of the laurate salt.

For diesters of glycols, the neighboring hydroxyl group can provide anchimeric assistance during the saponification process, facilitating the alkaline hydrolysis of the remaining ester bond without participating directly as a nucleophile. niscpr.res.in

Competitive and Consecutive Saponification Processes

The saponification of a diester like this compound is not a single event but involves competitive and consecutive reactions. niscpr.res.in The process occurs in two distinct, sequential steps:

This compound → Glycol Monolaurate + Laurate Salt

Glycol Monolaurate → Glycol + Laurate Salt

Kinetic and mechanistic studies have demonstrated that the first step of this saponification process is significantly faster than the second step (k₁ > k₂). niscpr.res.in This difference in reaction rates is a key feature of the consecutive nature of the hydrolysis. The initial attack of the hydroxide ion on the diester is more rapid than its attack on the resulting monoester intermediate. This kinetic behavior is critical in industrial processes, as it influences the distribution of products (diester, monoester, and glycol) at any given time during the reaction. niscpr.res.in

Influence of Solvent Systems on Reaction Mechanisms (e.g., Alcohol-Water, Acetone-Water)

The solvent system plays a crucial role in the reaction mechanism and kinetics of this compound transformations, particularly in hydrolysis (saponification) reactions. The rate of these reactions is significantly influenced by the composition and nature of the solvent.

In alcohol-water systems, the saponification of this compound is generally slower compared to other mixed solvent systems. For instance, kinetic studies on the saponification of this compound have shown that these processes are considerably faster in acetone-water and other dipolar aprotic-protic solvent systems than in alcohol-water mixtures. niscpr.res.in The rate of hydrolysis is affected by the solvent's ability to solvate the transition state. In alcohol-water systems, the specific interactions, such as hydrogen bonding between the solvent and the reactants, influence the reaction pathway. nih.gov

When comparing different solvent systems, the rate of saponification of this compound has been observed to be faster in acetone-water and dioxane-water systems than in alcohol-water systems. niscpr.res.in The dielectric constant of the medium and the specific solvation of the transition state are key factors. For example, in the alkaline hydrolysis of esters, a faster reaction in certain solvent mixtures can be attributed to the internal solvation of the transition state, which is then attacked by the hydroxide ion. niscpr.res.in The use of acetone-water mixtures can lead to an increase in the reaction rate constant. asianpubs.org The hydrolytic stability of related polyester (B1180765) systems has been evaluated in acetone/water mixtures, which can solubilize the esters and mimic their behavior in different environments. uakron.edu

The table below presents pseudo-first-order rate constants for the saponification of ethylene this compound in different solvent systems, illustrating the impact of the solvent on reaction kinetics.

Interactive Data Table: Pseudo-First-Order Rate Constants for Saponification of Ethylene this compound

| Solvent System | Mole Fraction of Organic Solvent | Temperature (°C) | k1 (min⁻¹) | k2 (min⁻¹) |

| EtOH-Water | 0.445 | 50 | 5.114 | 2.557 |

| Acetone-Water | 0.388 | 50 | 8.924 | 4.462 |

| Dioxane-Water | 0.352 | 50 | 10.330 | 5.165 |

Data sourced from kinetic studies of saponification of industrially important diesters. niscpr.res.in

Hydrolysis Pathways of this compound Ester Bonds

The hydrolysis of this compound involves the cleavage of its two ester bonds. This process is typically catalyzed by acids or bases and proceeds in a stepwise manner. In the presence of a base, such as sodium hydroxide (saponification), the reaction is effectively a two-step consecutive process. niscpr.res.in

this compound + OH⁻ → Glycol Monolaurate + Laurate⁻ (fast)

Glycol Monolaurate + OH⁻ → Ethylene Glycol + Laurate⁻ (slow)

This stepwise hydrolysis is a common characteristic of glycol fatty acid esters. europa.eu In vivo, these esters are expected to be hydrolyzed by gastrointestinal enzymes, releasing the fatty acid and the glycol moiety. europa.eueuropa.eu The hydrolysis of related propylene (B89431) glycol distearate has been shown to be similar to that of glyceryl esters of stearic acid. cir-safety.org

Transesterification Reaction Pathways

Transesterification of this compound involves the exchange of the laurate groups with another alcohol. This reaction is a key pathway for modifying the properties of the ester or for synthesizing other specialty esters. mofanpu.com The reaction is typically catalyzed by an acid or a base.

The general mechanism for base-catalyzed transesterification involves the formation of an alkoxide from the reacting alcohol, which then acts as a nucleophile. psu.edu This alkoxide attacks the carbonyl carbon of the ester group in this compound, leading to a tetrahedral intermediate. The intermediate then collapses, displacing the original glycol moiety and forming a new ester. This process can occur sequentially for both ester groups.

For example, in the transesterification of a triglyceride (a tri-ester), the reaction proceeds through the formation of diglycerides and monoglycerides (B3428702) as intermediates. frontiersin.org A similar stepwise pathway is expected for this compound, a di-ester. The reaction is reversible and often driven to completion by using an excess of the reacting alcohol. psu.edu

Enzymatic transesterification using lipases is also a viable pathway, offering high yields under milder conditions. mdpi.com

Role of Catalysts in Reaction Mechanisms (e.g., Dibutyltin (B87310) Dilaurate)

Catalysts are crucial in directing and accelerating the transformations of this compound. Dibutyltin dilaurate (DBTDL) is a versatile organotin catalyst widely used in esterification and transesterification reactions. mofanpu.compolysciences.combnt-chemicals.com

In esterification reactions, DBTDL acts as an efficient catalyst, promoting the reaction between a carboxylic acid and an alcohol to form an ester. ohans.com It is known to significantly improve both the yield and selectivity of the reaction. ohans.com The catalytic mechanism of DBTDL can involve its Lewis acidity, where the tin atom coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. ohans.comrsc.org

In transesterification reactions, DBTDL also demonstrates excellent catalytic performance. mofanpu.comohans.com The proposed mechanisms for organotin-catalyzed transesterification often involve the tin compound acting as a Lewis acid to activate the ester's carbonyl group. rsc.org Another possible mechanism involves an exchange/insertion pathway where the alcohol first coordinates with the tin catalyst. rsc.org

DBTDL is also a well-known catalyst for polyurethane formation, facilitating the reaction between isocyanates and polyols. taylorandfrancis.comatamanchemicals.compoliuretanos.com.br Its effectiveness stems from its ability to accelerate crosslinking and polymerization processes. polysciences.com

Thermodynamic Characterization of this compound Reactions

Determination of Activation Energy (Ea)

The activation energy (Ea) is a critical thermodynamic parameter that quantifies the minimum energy required for a chemical reaction to occur. For reactions involving this compound, such as hydrolysis and esterification, the activation energy can be determined experimentally by studying the reaction rate at different temperatures. The Arrhenius equation is commonly used for this purpose. psu.edulibretexts.org

Kinetic studies on the saponification of diesters, including this compound, have utilized methods to evaluate thermodynamic parameters like activation energy. niscpr.res.in For instance, in a study of a related system, the blocking reaction of an isocyanate in the presence of dibutyltin dilaurate (DBTDL) as a catalyst, the activation energy was found to be significantly reduced compared to the uncatalyzed reaction. epa.govresearchgate.net Specifically, the activation energy was 43.890 kJ/mol without a catalyst and decreased to 34.412 kJ/mol with DBTDL. epa.govresearchgate.net

In the context of the synthesis of diethylene this compound, a comparison between conventional and microwave heating methods showed a 24% decrease in activation energy with microwave heating. mpob.gov.my This highlights how the reaction conditions can influence the energy barrier.

The table below shows activation energies for related esterification and transesterification reactions.

Interactive Data Table: Activation Energies for Related Ester Reactions

| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) |

| Isocyanate Blocking Reaction | None | 43.890 |

| Isocyanate Blocking Reaction | Dibutyltin Dilaurate | 34.412 |

| Enzyme-Catalyzed Transesterification (Monoglyceride formation) | Immobilized Lipase (B570770) | 17.79 (4.25 kcal/mol) |

| Enzyme-Catalyzed Transesterification (Diglyceride formation) | Immobilized Lipase | 23.35 (5.58 kcal/mol) |

| Enzyme-Catalyzed Transesterification (Methyl Ester formation) | Immobilized Lipase | 23.01 (5.50 kcal/mol) |

Data sourced from various kinetic studies. epa.govresearchgate.netscirp.org

Enthalpy of Activation (ΔH‡)

The enthalpy of activation (ΔH‡) represents the change in enthalpy when the reactants form the transition state. It is closely related to the activation energy and provides insight into the energy barrier of a reaction. libretexts.orglibretexts.org The Eyring equation is used to determine ΔH‡ from the temperature dependence of the reaction rate constant. psu.edu

Thermodynamic parameters, including the enthalpy of activation, have been determined for the saponification of various diesters. niscpr.res.in For associative pathways, such as those often seen in ester hydrolysis, the enthalpy of activation is typically low because bond breaking is not required before reaching the transition state. libretexts.org

For example, in the hydrolysis of sucrose (B13894) catalyzed by invertase, the enthalpy of activation was determined to be 52.6 kJ/mol. nih.gov In a study of an isocyanate reaction with benzyl (B1604629) alcohol catalyzed by DBTDL, the activation enthalpy was calculated from the kinetic data obtained at different temperatures. psu.edu

The enthalpy of activation is a key component of the Gibbs free energy of activation (ΔG‡), which also includes the entropy of activation (ΔS‡). libretexts.org Together, these parameters provide a more complete thermodynamic picture of the reaction mechanism.

Free Energy of Activation (ΔG‡)

The free energy of activation (ΔG‡) represents the change in Gibbs free energy from the reactants to the transition state of a chemical reaction. It is a critical parameter in chemical kinetics, as it directly relates to the reaction rate constant. A higher ΔG‡ corresponds to a slower reaction rate, and conversely, a lower ΔG‡ indicates a faster reaction. For the transformations of this compound, the free energy of activation provides insight into the spontaneity and rate-determining steps of the reaction.

In the context of the saponification of ethylene this compound, which is a two-step consecutive reaction, the free energies of activation for both steps have been determined. The saponification process involves the hydrolysis of the two ester linkages, with the first step being the hydrolysis of one ester group to form the monoester, and the second step being the hydrolysis of the remaining ester group.

Research on the saponification of various industrially important diesters has provided specific values for the free energy of activation for ethylene this compound. niscpr.res.in These studies often utilize methods like the time ratio method to determine the rate constants for each step of the reaction, from which the thermodynamic parameters are calculated. niscpr.res.in The free energy of activation is calculated using the Eyring equation, which relates the rate constant of a reaction to temperature and the activation parameters.

A comparative analysis of the thermodynamic parameters for the saponification of different diesters reveals that the free energies of activation for the dilaurates of ethylene glycol and propylene glycol are generally lower than those for the corresponding distearates. asianpubs.org This suggests that the saponification of laurate esters is kinetically more favorable than that of stearate (B1226849) esters under similar conditions.

The following table presents the free energy of activation for the saponification of ethylene this compound.

Table 1: Free Energy of Activation (ΔG‡) for the Saponification of Ethylene this compound

| Reaction Step | Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|

| 1st Step | 9.593 |

| 2nd Step | 9.657 |

Data sourced from a comparative kinetic study of the saponification of industrially important diesters. asianpubs.org

Entropy of Activation (ΔS‡)

The entropy of activation (ΔS‡) reflects the change in the degree of randomness or disorder when the reactants are converted into the transition state. A negative value for ΔS‡ suggests that the transition state is more ordered than the reactants, which is often indicative of an associative mechanism where two or more molecules combine to form the activated complex. Conversely, a positive ΔS‡ implies a more disordered transition state, often associated with a dissociative mechanism.

For the saponification of this compound, the entropy of activation is a key parameter in elucidating the reaction mechanism. In the alkaline hydrolysis of esters, the transition state is believed to involve the formation of a tetrahedral intermediate, which is a more ordered structure compared to the separated reactants (the ester and the hydroxide ion). This would be expected to result in a negative entropy of activation.

Kinetic studies on the saponification of ethylene this compound have determined the entropy of activation for both the first and second hydrolysis steps. niscpr.res.in These values are calculated from the temperature dependence of the reaction rate constants using the Eyring equation. The negative values obtained for the entropy of activation in the saponification of ethylene this compound support the idea of a more ordered transition state, which is consistent with the proposed associative mechanism for ester hydrolysis. niscpr.res.in

The following table displays the entropy of activation for the saponification of ethylene this compound.

Table 2: Entropy of Activation (ΔS‡) for the Saponification of Ethylene this compound

| Reaction Step | Entropy of Activation (ΔS‡) (cal/mol·K) |

|---|---|

| 1st Step | -19.950 |

| 2nd Step | -20.300 |

Data sourced from a comparative kinetic study of the saponification of industrially important diesters. asianpubs.org

Correlation of Thermodynamic Parameters with this compound Structure

The thermodynamic parameters of activation, namely the free energy of activation (ΔG‡) and the entropy of activation (ΔS‡), for the transformations of this compound are intrinsically linked to its molecular structure. The key structural features of ethylene this compound that influence these parameters are the nature of the fatty acid chains (laurate) and the ethylene glycol backbone.

Influence of the Lauryl Group:

Comparative kinetic studies have shown that the enthalpies and free energies of activation for the saponification of dilaurates, such as ethylene this compound, are generally lower than those for the corresponding distearates. asianpubs.org This can be attributed to the shorter alkyl chain of the lauryl group (C11H23) compared to the stearyl group (C17H35). niscpr.res.in The shorter chain length may result in less steric hindrance at the reaction center, facilitating the approach of the nucleophile (hydroxide ion) to the ester carbonyl group. This leads to a lower activation energy barrier and, consequently, a faster reaction rate for laurates compared to stearates.

Role of the Ethylene Glycol Backbone:

The ethylene glycol bridge in the diester structure also plays a significant role. During the saponification of diesters of glycols, the neighboring hydroxyl group formed after the first hydrolysis step can provide anchimeric assistance. niscpr.res.in This intramolecular assistance can facilitate the hydrolysis of the second ester group. However, in the case of diesters where the two ester groups are on adjacent carbons, like in ethylene this compound, the proximity of the second ester group and the intermediate monoester anion can also lead to electrostatic repulsion, which might affect the rate of the second saponification step.

The structure of the transition state is also a critical factor. In the alkaline hydrolysis of esters, the transition state is a highly solvated species. niscpr.res.in The presence of the glycol moiety can influence the solvation of the transition state, which in turn affects the thermodynamic parameters.

The following table provides a comparison of the thermodynamic parameters for the saponification of ethylene this compound with other related diesters, illustrating the influence of the glycol and fatty acid structure.

Table 3: Comparison of Thermodynamic Parameters for the Saponification of Various Diesters

| Compound | ΔG‡ (1st step) (kcal/mol) | ΔG‡ (2nd step) (kcal/mol) | ΔS‡ (1st step) (cal/mol·K) | ΔS‡ (2nd step) (cal/mol·K) |

|---|---|---|---|---|

| Ethylene this compound | 9.593 | 9.657 | -19.950 | -20.300 |

| Propylene this compound | 7.896 | 9.876 | -12.210 | -21.300 |

| Glyceryl dilaurate | 7.227 | 7.317 | -11.330 | -22.410 |

Data sourced from a comparative kinetic study of the saponification of industrially important diesters. asianpubs.org

Advanced Analytical Characterization of Glycol Dilaurates and Their Interactions

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in the detailed characterization of glycol dilaurates, providing extensive information on their chemical structure and purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its composition and conformation.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for elucidating the structure of glycol dilaurates by identifying the functional groups present in the molecule. analysis.rsthermofisher.com The technique works by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. analysis.rs

In the analysis of glycol dilaurates, the FTIR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This peak is typically observed in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibration, which appears as a strong, broad band in the 1000-1300 cm⁻¹ region. The presence and characteristics of these bands confirm the esterification of the glycol with lauric acid.

Additionally, the spectrum will display bands related to the hydrocarbon chains of the laurate moieties. These include C-H stretching vibrations, which are typically observed between 2850 and 3000 cm⁻¹. Specifically, antisymmetric and symmetric stretching vibrations of CH₂ groups can be identified. bas.bg The absence of a broad O-H stretching band, which would typically appear around 3200-3600 cm⁻¹, indicates the complete reaction of the hydroxyl groups of the glycol, confirming the formation of the diester. FTIR can also be used to assess the purity of the glycol dilaurate sample by detecting the presence of unreacted starting materials or byproducts.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of molecules. thermofisher.com It provides detailed information about the carbon-hydrogen framework of a compound.

Proton (¹H-NMR) Spectroscopy for Molecular Structure Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful method used to confirm the molecular structure of glycol dilaurates by analyzing the chemical environment of the hydrogen atoms (protons). libretexts.org The spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

For a typical this compound, such as ethylene (B1197577) this compound, the ¹H-NMR spectrum will exhibit characteristic signals. The protons on the ethylene glycol backbone will appear as a singlet or a multiplet, depending on the specific glycol used and the resolution of the instrument. For ethylene this compound, the two methylene (B1212753) groups of the ethylene glycol moiety are chemically equivalent and would ideally show a single peak. nih.gov The chemical shift of these protons is typically found downfield due to the deshielding effect of the adjacent ester oxygen atoms.

The protons of the laurate chains will also give rise to distinct signals. The α-methylene protons (CH₂ adjacent to the carbonyl group) will appear as a triplet at a chemical shift of around 2.3 ppm. The terminal methyl protons (CH₃) of the laurate chains will resonate as a triplet further upfield, typically around 0.9 ppm. The numerous methylene protons in the middle of the laurate chains will overlap to form a broad multiplet between approximately 1.2 and 1.6 ppm. The integration of these peak areas provides the relative ratio of the protons, confirming the structure of the molecule. thermofisher.com

Table 2: Typical ¹H-NMR Chemical Shifts for Ethylene this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethylene Glycol (O-CH₂-CH₂-O) | ~4.2 | s |

| α-Methylene (CH₂ -COO) | ~2.3 | t |

| Methylene Chain (-(CH₂)₈-) | ~1.2 - 1.6 | m |

| Terminal Methyl (CH₃) | ~0.9 | t |

s = singlet, t = triplet, m = multiplet

Carbon (¹³C-NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.inirisotope.com In ¹³C-NMR, each unique carbon atom in the molecule gives a distinct signal, allowing for a detailed analysis of the carbon framework. savemyexams.com

For this compound, the ¹³C-NMR spectrum will show a characteristic resonance for the carbonyl carbon of the ester group in the downfield region, typically between 170 and 185 ppm. chemguide.co.uk The carbons of the glycol unit will also have a specific chemical shift, influenced by the electronegative oxygen atoms. For instance, in ethylene this compound, the two equivalent methylene carbons of the glycol would appear as a single peak.

The carbons of the laurate chains will give rise to a series of signals. The α-carbon (the carbon adjacent to the carbonyl group) will be found at a distinct chemical shift, while the other methylene carbons along the chain will have signals in the aliphatic region of the spectrum. The terminal methyl carbon will appear at the most upfield position. The wide range of chemical shifts in ¹³C-NMR helps to resolve signals from nearly every carbon atom, providing a "fingerprint" of the molecule's carbon structure. libretexts.org

Table 3: Typical ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 185 |

| Glycol Carbons (O-C H₂-C H₂-O) | 60 - 70 |

| α-Carbon (C H₂-COO) | 30 - 40 |

| Methylene Chain (-(CH₂)₈-) | 20 - 35 |

| Terminal Methyl (C H₃) | ~14 |

Advanced NMR for End-Group Analysis and Polymer Polydispersity (e.g., Polyethylene (B3416737) Glycol)

For polymeric systems like polyethylene glycol (PEG) dilaurates, advanced NMR techniques are crucial for characterizing end-groups and determining properties such as the degree of polymerization and polydispersity. magritek.com ¹H-NMR can be used for end-group analysis by comparing the integration of the signals from the terminal groups with the integration of the signal from the repeating monomer units in the polymer backbone. magritek.com

For instance, in a methoxy-terminated PEG dilaurate, the integral of the methoxy (B1213986) end-group protons can be compared to the integral of the ethylene glycol repeating units. magritek.com This ratio allows for the calculation of the number-average molecular weight (Mn) of the polymer. nih.gov Specialized NMR pulse sequences can be employed to enhance the signals of the end-groups, which are present in much lower concentrations than the repeating monomer units.

Determining the identity and purity of end-groups is critical, as incomplete functionalization can affect the final properties of the polymer. researchgate.net For example, in the synthesis of PEG-based hydrogels, the presence of unreacted hydroxyl end-groups can be detected and quantified using ¹H-NMR, often by observing a characteristic hydroxyl peak. researchgate.netnih.gov Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to analyze the polydispersity of the polymer by separating the NMR signals of molecules with different diffusion coefficients, which is related to their size.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are powerful tools for the separation, identification, and quantification of glycol dilaurates and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds. gcms.cz In this technique, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. thermofisher.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. nih.gov This allows for the definitive identification and quantification of glycol dilaurates, as well as any impurities or byproducts. frontiersin.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds, such as higher molecular weight PEG dilaurates. nih.gov In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is highly sensitive and selective, making it suitable for complex mixtures. nih.gov For instance, LC-MS/MS (tandem mass spectrometry) can be used for the structural elucidation of unknown components by fragmenting the parent ion and analyzing the resulting daughter ions. core.ac.uk

These combined techniques offer high resolution and sensitivity, enabling the detailed characterization of this compound samples, including the determination of isomeric purity and the detection of trace-level contaminants. core.ac.uk

Gas Chromatography-Flame Ionization Detector (GC-FID) for Compositional Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely utilized technique for the compositional analysis of volatile and semi-volatile compounds like this compound. ufl.edu The fundamental principle of GC involves the separation of components in a sample based on their differential partitioning between a stationary phase within a column and a gaseous mobile phase. ufl.edu6-napse.com The sample is vaporized in a heated inlet and carried through the column by an inert gas, such as helium, nitrogen, or hydrogen. ufl.edu

As the separated components elute from the column, they enter the flame ionization detector. The FID employs a hydrogen-air flame that ionizes the organic analytes. ufl.edumeasurlabs.com This ionization process generates a current that is proportional to the amount of the analyte, allowing for quantitative analysis. ufl.edu By comparing the retention times of the sample components to those of known standards, qualitative identification is also possible. ufl.edu

For the analysis of this compound, GC-FID can be used to determine the purity of the compound, identify and quantify any residual starting materials like ethylene glycol or lauric acid, and detect byproducts from the esterification reaction. In some cases, pyrolysis-GC-FID may be employed, where the polymer is thermally decomposed before entering the column, to analyze its constituent monomers and structural arrangements. ufl.edu

A typical GC-FID analysis involves dissolving the this compound sample in a suitable solvent and injecting it directly into the chromatograph. clu-in.org The instrument is calibrated using standard solutions of known concentrations to generate a calibration curve of peak area versus concentration, which is then used to quantify the components in the sample. clu-in.org

Table 1: Typical GC-FID Operating Conditions for Glycol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | 30 m x 530 µm RTX-200 fused silica (B1680970) column | nih.gov |

| Carrier Gas | Hydrogen or Helium | ufl.edunih.gov |

| Makeup Gas | Nitrogen | nih.gov |

| Injection Volume | 1 µL | clu-in.org |

| Inlet Temperature | ~350 °C | ufl.edu |

| Detector | Flame Ionization Detector (FID) | ufl.edu6-napse.com |

| Oven Program | Temperature ramp programmed for optimal separation | ufl.edu |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers like this compound. oecd.orgresearchgate.net This method separates molecules based on their effective size, or hydrodynamic volume, in solution. oecd.orgresearchgate.net The separation occurs as the dissolved polymer sample passes through a column packed with porous gel particles. researchgate.net

Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. oecd.orgbitesizebio.com Smaller molecules, however, can penetrate the pores to varying extents, leading to a longer path and later elution. bitesizebio.com This counterintuitive separation mechanism, where larger molecules elute faster, is a hallmark of SEC. bitesizebio.com

The output from the detector, typically a differential refractive index (RI) detector, is a chromatogram showing the distribution of molecular sizes. oecd.orgcirs-ck.com To obtain absolute molecular weight values, the system must be calibrated with a series of polymer standards of known molecular weights. oecd.orgcirs-ck.com This calibration curve, plotting the logarithm of molecular weight against elution volume, allows for the calculation of various molecular weight averages for the sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). oecd.orglcms.cz The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz

For this compound, GPC/SEC analysis provides crucial information about the degree of polymerization and the presence of oligomers or unreacted monomers. This data is vital as the molecular weight and its distribution directly impact the physical properties of the material. cirs-ck.com

Table 2: Key Parameters Determined by GPC/SEC

| Parameter | Description | Reference |

|---|---|---|

| Number-Average Molecular Weight (Mn) | Provides information related to the flexibility of the polymer. | researchgate.net |

| Weight-Average Molecular Weight (Mw) | Relates to the strength of the polymer material. | researchgate.net |

| Z-Average Molecular Weight (Mz) | Another moment of the molecular weight distribution, sensitive to high molecular weight species. | lcms.cz |

| Polydispersity Index (PDI) | Measures the broadness of the molecular weight distribution (Mw/Mn). | researchgate.netlcms.cz |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules. For polymers like this compound, "soft" ionization techniques are particularly valuable as they minimize fragmentation and allow the analysis of intact macromolecules. nih.govwikipedia.org

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers with low volatility. ias.ac.in In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase as single-charged ions with minimal fragmentation. nih.govias.ac.in

The quality of a MALDI-MS spectrum is highly dependent on sample preparation, including the choice of matrix, the cationizing salt, and the relative proportions of these components to the analyte. nih.govfrontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that transfers ions from solution into the gas phase. nih.gov A high voltage is applied to a liquid containing the analyte, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov A key feature of ESI is its ability to produce multiply charged ions, which extends the mass range of the analyzer. wikipedia.org

ESI-MS is highly sensitive and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. wikipedia.orgcreative-biolabs.com For diols like this compound, derivatization may sometimes be necessary to enhance ionization efficiency. nih.gov

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a variation that uses hydronium ions (H₃O⁺) as the reagent ions for chemical ionization. wikipedia.org This technique is particularly useful for online monitoring of volatile organic compounds. wikipedia.org A related method, Proton Transfer Reaction ESI-MS, utilizes amines to reduce the charge state of the ions in the electrospray, simplifying the mass spectra of large polymers and facilitating the interpretation of their charge states. nih.gov This charge-stripping approach allows for more accurate determination of average molecular weights and distributions for polydisperse polymers. nih.govnih.gov

The detailed structural characterization of this compound and related copolymers involves identifying the constituent monomer units, the chemical nature of the end-groups, and the sequence of monomers in a copolymer chain.

Monomer Units: Mass spectrometry techniques like MALDI-MS and ESI-MS/MS (tandem mass spectrometry) are powerful for identifying monomer units. nih.govmdpi.com In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions provide structural information. nih.gov The mass difference between adjacent peaks in a polymer distribution in a MALDI spectrum corresponds to the mass of the repeating monomer unit. nih.gov

End-Group Functionalities: End-group analysis is crucial for determining the number-average molecular weight (Mn) and understanding the polymerization chemistry. fsu.eduwikipedia.org MALDI-MS provides a direct method for determining the mass and composition of end-groups. ias.ac.in By knowing the mass of the end-groups and the repeating unit, the total molecular weight of each oligomer can be precisely calculated from the spectrum. nih.gov

Copolymer Sequences: For copolymers containing this compound units, determining the sequence of the different monomers is challenging but critical, as it influences the material's properties. nih.gov While direct sequencing of long polymers is difficult, techniques like tandem mass spectrometry (MS/MS) can provide sequence information by analyzing the fragmentation patterns of oligomers. mdpi.com Additionally, combining liquid chromatography with MS (LC-MS) can separate copolymers based on their composition, and subsequent fragmentation analysis can reveal block length and sequence distributions. chromatographyonline.com

Thermal and Morphological Characterization

The performance and application of this compound are heavily influenced by its thermal behavior and solid-state morphology. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study these properties.